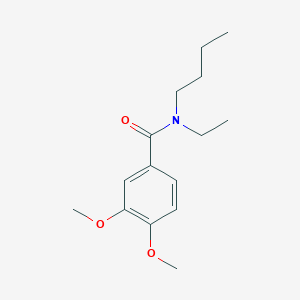
4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one
Descripción general
Descripción
4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one is a synthetic organic compound that belongs to the family of oxazines. It is also known as BON or 4-butoxy-2-nitro-4'-hydroxydiphenyloxazine. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of photochemistry and photophysics.
Mecanismo De Acción
The mechanism of action of 4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed that the compound undergoes a photo-induced electron transfer (PET) process, which results in the formation of a highly fluorescent species. This process is highly dependent on the solvent, pH, and temperature conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one are not well-known. However, studies have shown that this compound has low toxicity and does not exhibit any significant cytotoxicity or genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments is its strong fluorescence properties, which make it an ideal fluorescent probe for various biological systems. However, one of the limitations of this compound is its sensitivity to environmental conditions such as pH and temperature, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for research on 4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one. One potential area of research is in the development of new fluorescent probes based on this compound. Another area of research is in the study of the PET process and the factors that influence it. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of photochemistry and photophysics. This compound exhibits strong fluorescence properties, making it an ideal candidate for use as a fluorescent probe in various biological systems.
Propiedades
IUPAC Name |
4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-2-3-11-27-14-9-7-13(8-10-14)16-12-18(23)28-20(21-16)15-5-4-6-17(19(15)24)22(25)26/h4-10,12,24H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQJVVZNKHGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=C(C(=CC=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4699829.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4699837.png)
![4-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4699850.png)

![2-bromo-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4699863.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4699876.png)
![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4699882.png)
![2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4699884.png)

![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)
![ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4699895.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4699900.png)
